Home > Products > Screening Compounds P78979 > N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide
N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide -

N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide

Catalog Number: EVT-6243804
CAS Number:
Molecular Formula: C19H21ClN2O
Molecular Weight: 328.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride

Compound Description: This compound, denoted as 6d in the research paper, acts as a potent and selective acetylcholinesterase (AChE) inhibitor. It exhibits an IC50 value of 6.8 nM for AChE inhibition. In vivo studies on mice demonstrate that 6d effectively elevates total acetylcholine (ACh) levels in the forebrain with an oral ED50 of 9.8 mg/kg. Microdialysis experiments in rats further confirm its ability to increase extracellular ACh levels (100% above baseline) 1-3 hours post-administration with an oral ED50 of 4.8 mg/kg. []

Relevance: This compound shares a core structure with N-(1-benzyl-4-piperidinyl)-3-chlorobenzamide, specifically the 1-benzyl-4-piperidinyl moiety. This structural similarity suggests potential for shared pharmacological activity, particularly in targeting AChE. []

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate

Compound Description: This compound, denoted as 22 in the research, displays extremely potent analgesic activity, exceeding the potency of morphine by 7682 times. []

Relevance: While this compound doesn't directly share the benzamide moiety of N-(1-benzyl-4-piperidinyl)-3-chlorobenzamide, it highlights the significant analgesic potential of N-substituted 4-piperidinyl derivatives. This emphasizes the importance of exploring variations in the substituents attached to the piperidine nitrogen for optimizing desired pharmacological effects. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: Identified as a potent neuroleptic, YM-09151-2 exhibits significantly higher activity than haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] It displays a notable 13-fold and 408-fold higher potency compared to haloperidol and metoclopramide, respectively. [] Furthermore, YM-09151-2 demonstrates a favorable ratio of antistereotypic activity to cataleptogenicity, surpassing both haloperidol and metoclopramide. []

Relevance: Although this compound features a pyrrolidine ring instead of the piperidine ring present in N-(1-benzyl-4-piperidinyl)-3-chlorobenzamide, both compounds share a substituted benzamide core structure. The high potency of YM-09151-2 as a neuroleptic suggests that exploring structural variations within the benzamide class, particularly modifications to the heterocyclic ring system, could yield compounds with valuable therapeutic potential. []

N-(1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives

Compound Description: This series of compounds, represented as 2 in the study, exhibits potent anti-acetylcholinesterase (anti-AChE) activity. []

Relevance: This compound class shares the 1-benzyl-4-piperidinyl moiety with N-(1-benzyl-4-piperidinyl)-3-chlorobenzamide, indicating a potential common binding site with AChE. The presence of the benzamide group, albeit at a different position than in N-(1-benzyl-4-piperidinyl)-3-chlorobenzamide, also suggests shared pharmacophoric elements that could contribute to AChE inhibitory activity. []

1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride

Compound Description: This compound, designated as 21, emerges as a highly potent acetylcholinesterase inhibitor with an IC50 of 0.56 nM. Notably, it displays 18,000 times greater affinity for AChE compared to BuChE. In vivo studies in rats reveal that a 3 mg/kg dose of 21 significantly increases acetylcholine (ACh) levels in the cerebral vortex and hippocampus. []

5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (CP-118,954)

Compound Description: This compound, designated as 2a, demonstrates potent and centrally selective acetylcholinesterase (AChE) inhibition with an IC50 of 0.33 nM. Notably, it exhibits weak inhibition of butyrylcholinesterase (BuChE), resulting in a BuChE/AChE ratio exceeding 10,000, indicating high selectivity for AChE. In vivo microdialysis experiments in rats show that 2a increases extracellular acetylcholine (ACh) levels by 200% at a dose of 0.4 mg/kg. It also displays a favorable safety profile with peripheral side effects and acute lethality observed at doses over 60 times higher than the effective dose. []

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

Compound Description: R 30 730 is a highly potent analgesic, surpassing morphine in potency by 4521 times. It exhibits rapid onset of action, a relatively short duration of action comparable to fentanyl, and a notably high safety margin (LD50/lowest ED50 = 25,211). []

Relevance: This compound, while lacking the benzamide core of N-(1-benzyl-4-piperidinyl)-3-chlorobenzamide, highlights the potent analgesic properties achievable through modifications of the N-substituent on the piperidine ring. Its impressive safety margin further emphasizes the therapeutic potential of optimizing substituents within this structural class for analgesic drug development. []

Properties

Product Name

N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C19H21ClN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23)

InChI Key

VYPFDYRUTSDYJG-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.